molecular formula C15H18N2O B5638548 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5638548
M. Wt: 242.32 g/mol
InChI Key: HDZUOMSZQYZXHJ-UHFFFAOYSA-N
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Description

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexyl hydrazine with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced oxadiazole derivatives.

Scientific Research Applications

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.

    Agriculture: The compound has been explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-5-(2-ethylphenyl)-1,2,4-oxadiazole
  • 3-cyclohexyl-5-(2-methoxyphenyl)-1,2,4-oxadiazole
  • 3-cyclohexyl-5-(2-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclohexyl-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-5-6-10-13(11)15-16-14(17-18-15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZUOMSZQYZXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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